molecular formula C15H11FN2O B10785459 2-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4(1H)-one

2-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B10785459
M. Wt: 254.26 g/mol
InChI Key: AFJQIXFUZDUCHX-UHFFFAOYSA-N
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Description

Combretastatin Analog 1 is a synthetic derivative of combretastatin, a natural compound isolated from the bark of the Combretum caffrum tree. Combretastatins are known for their potent antitumor properties, primarily due to their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

Preparation Methods

The synthesis of Combretastatin Analog 1 involves several steps, including the formation of carboxylic acid, ester, and amide moieties. The synthetic route typically starts with the reaction of triethylamine and acetic anhydride at elevated temperatures, followed by the use of 1,8-diazabicyclo[5.4.0]undec-7-ene and respective halides in toluene. The final steps often involve the use of N,N’-dicyclohexylcarbodiimide and hydroxybenzotriazole in the presence of respective amines .

Chemical Reactions Analysis

Combretastatin Analog 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene. The major products formed from these reactions are derivatives containing carboxylic acid, ester, and amide groups .

Scientific Research Applications

Combretastatin Analog 1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the inhibition of tubulin polymerization. In biology and medicine, it has shown promise as an antitumor agent, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Mechanism of Action

The primary mechanism of action of Combretastatin Analog 1 involves the inhibition of tubulin polymerization by binding to the colchicine binding sites on tubulin. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells. The compound also exhibits antivascular and antineogenesis effects by inhibiting blood flow to tumor-associated blood vessels, causing necrosis .

Comparison with Similar Compounds

Combretastatin Analog 1 is similar to other combretastatins, such as Combretastatin A-4 and Combretastatin A-1, which also inhibit tubulin polymerization and exhibit antitumor properties. Combretastatin Analog 1 is unique in its structural modifications, which may enhance its cytotoxicity and specificity towards certain cancer cell lines. Other similar compounds include Combretastatin B, Combretastatin C, and Combretastatin D, which differ in their chemical structures and biological activities .

Properties

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

2-(3-fluorophenyl)-7-methyl-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C15H11FN2O/c1-9-5-6-12-14(19)8-13(18-15(12)17-9)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18,19)

InChI Key

AFJQIXFUZDUCHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC(=CC=C3)F

Origin of Product

United States

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